

N-Methylflindersine: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	N-Methylflindersine	
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Abstract

N-Methylflindersine, a quinoline alkaloid found in several plant species of the Rutaceae family, has garnered interest for its diverse biological activities, including insect antifeedant properties and the inhibition of superoxide production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of **N-Methylflindersine**. Detailed methodologies for key experiments are described, and relevant biological pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Identification

N-Methylflersine is a heterocyclic compound featuring a pyrano[3,2-c]quinoline core. The systematic IUPAC name for this compound is 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one.[1] Its chemical structure is characterized by a fusion of a quinolinone system with a dimethylpyran ring.

Table 1: Chemical Identification of N-Methylflindersine



Identifier	Value
IUPAC Name	2,2,6-trimethylpyrano[3,2-c]quinolin-5-one[1]
Molecular Formula	C15H15NO2[1]
CAS Number	50333-13-6[1]
SMILES	CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C) C[1]
InChlKey	RJZFGBNKPOVCHQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of **N-Methylflindersine** are summarized in Table 2. These properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical and Spectroscopic Data of N-Methylflindersine



Property	Value
Molecular Weight	241.28 g/mol [1]
Appearance	Solid powder
Melting Point	85 °C
Boiling Point (Predicted)	365.8 ± 42.0 °C
Density (Predicted)	1.22 ± 0.1 g/cm ³
pKa (Predicted)	0.40 ± 0.40
¹³ C NMR (CDCl ₃ , δ)	Data not explicitly found, but expected to show characteristic peaks for the quinoline and pyran rings, as well as the methyl groups.
Mass Spectrometry (EI-MS)	m/z 241 (M+), 226, 198, 185, 170, 154, 142, 128, 115, 102[1]
IR Spectroscopy (KBr, cm ⁻¹)	Specific data not found. Expected characteristic peaks for C=O (quinolinone), C-O-C (pyran), aromatic C=C, and C-H stretching and bending vibrations.
UV-Vis Spectroscopy (λmax)	Specific data not found. The quinoline chromophore is expected to exhibit characteristic absorption bands in the UV region.

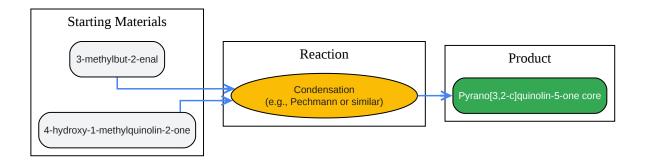
Synthesis

N-Methylflindersine is a natural product that can be isolated from various plant species, including those from the Zanthoxylum and Fagara genera.[1] While total synthesis of **N-Methylflindersine** has been a subject of research, a common strategy for constructing the pyrano[3,2-c]quinolin-5-one core involves the condensation of a 4-hydroxyquinolin-2-one derivative with 3-methylbut-2-enal.

General Synthetic Approach: Condensation Reaction



A plausible synthetic route to the core structure of **N-Methylflindersine** is outlined below. This approach is based on established methods for the synthesis of related pyranoquinolinone alkaloids.



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Caption: General synthetic workflow for the pyrano[3,2-c]quinolin-5-one core.

Experimental Protocol: Synthesis of the Pyrano[3,2-c]quinolin-5-one Core

Materials:

- 4-hydroxy-1-methylquinolin-2(1H)-one
- 3-methylbut-2-enal (senecialdehyde)
- Lewis acid catalyst (e.g., BF3·OEt2) or a dehydrating agent
- Anhydrous solvent (e.g., dioxane, toluene)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

• To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst or dehydrating agent.



- Add 3-methylbut-2-enal dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired pyrano[3,2-c]quinolin-5-one derivative.

Biological Activities and Experimental Protocols

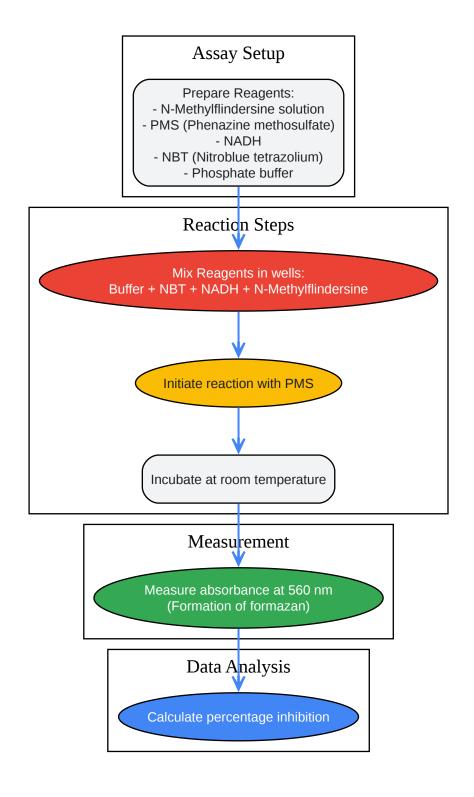
N-Methylflindersine has been reported to exhibit several biological activities, most notably as an insect antifeedant and as an inhibitor of superoxide production.

Inhibition of Superoxide Production

N-Methylflindersine has been shown to inhibit the production of superoxide radicals. This activity is significant as excessive superoxide production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

This protocol describes a common method to assess the superoxide scavenging activity of a compound using the nitroblue tetrazolium (NBT) reduction assay.





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Caption: Workflow for the NBT superoxide scavenging assay.

Materials:



- N-Methylflindersine (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- · Nitroblue tetrazolium (NBT) solution
- Reduced nicotinamide adenine dinucleotide (NADH) solution
- Phenazine methosulfate (PMS) solution

Procedure:

- In a 96-well microplate, add the phosphate buffer, NBT solution, and NADH solution to each well.
- Add different concentrations of N-Methylflindersine to the test wells. Add the solvent as a control.
- Initiate the reaction by adding PMS solution to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
- Measure the absorbance of the reaction mixture at 560 nm using a microplate reader. The absorbance is due to the formation of formazan from the reduction of NBT by superoxide radicals.
- The percentage inhibition of superoxide generation is calculated using the following formula:
 % Inhibition = [(Absorbance of control Absorbance of test) / Absorbance of control] x 100

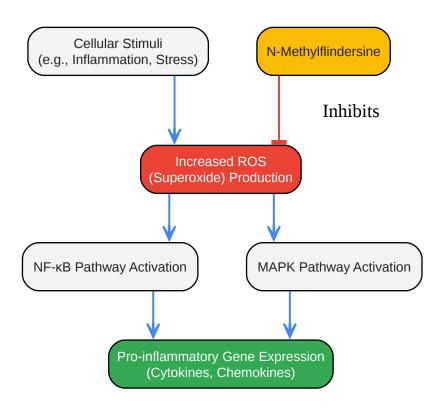
Potential Signaling Pathways

While specific signaling pathways directly modulated by **N-Methylflindersine** have not been extensively elucidated, its ability to inhibit superoxide production suggests potential interactions with pathways sensitive to redox status.

Hypothetical Involvement in NF-κB and MAPK Signaling



Reactive oxygen species (ROS), including superoxide, are known to activate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing superoxide levels, **N-Methylflindersine** could potentially attenuate the activation of these pathways, leading to anti-inflammatory effects.



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Caption: Hypothetical mechanism of **N-Methylflindersine**'s anti-inflammatory action.

Further research is required to validate the direct effects of **N-Methylflindersine** on these and other signaling cascades.

Conclusion

N-Methylflindersine is a promising natural product with a well-defined chemical structure and interesting biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. The provided methodologies for synthesis and biological assays offer a starting point for further investigation into its mechanism of action and potential applications. Future studies should focus on elucidating its specific molecular targets and its effects on relevant signaling pathways to fully understand its pharmacological profile.



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References

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